molecular formula C21H20Cl3N5OS B12006747 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 540498-40-6

2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B12006747
CAS No.: 540498-40-6
M. Wt: 496.8 g/mol
InChI Key: RYOMDYCEVSIJNF-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with an allyl group, a (3,4-dichloroanilino)methyl moiety, and a sulfanyl linkage to an N-(3-chloro-2-methylphenyl)acetamide group. The allyl group may enhance metabolic stability, while the dichloroanilino substituent could influence receptor binding affinity .

Properties

CAS No.

540498-40-6

Molecular Formula

C21H20Cl3N5OS

Molecular Weight

496.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-[(3,4-dichloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20Cl3N5OS/c1-3-9-29-19(11-25-14-7-8-16(23)17(24)10-14)27-28-21(29)31-12-20(30)26-18-6-4-5-15(22)13(18)2/h3-8,10,25H,1,9,11-12H2,2H3,(H,26,30)

InChI Key

RYOMDYCEVSIJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

ParameterOptimal RangeEffect on Yield
Temperature120–130°C<90% at 130°C
Ammonium saltNH₄Cl or NH₄HCO₃NH₄HCO₃: +5%
Hydrazine hydrate85% concentrationLower conc. → incomplete reaction

Procedure :

  • Combine methyl formate (4.0–5.0 kg), 85% hydrazine hydrate (2.0 kg), and ammonium chloride (1.3–2.0 kg) in a sealed reactor.

  • Heat to 120–130°C for 1–1.5 hours, then cool to recover methanol byproducts.

  • Reflux the intermediate with ethanol (95%) to crystallize 1H-1,2,4-triazole (yield: 90%).

Functionalization of the Triazole Ring

Allylation at Position 4

Allyl groups are introduced via nucleophilic substitution. PubChem data indicates that allyl bromide reacts with the triazole’s NH group in DMF at 60°C:
Triazole+CH2=CHCH2BrK2CO34-allyl-1,2,4-triazole\text{Triazole} + \text{CH}_2=\text{CHCH}_2\text{Br} \xrightarrow{\text{K}_2\text{CO}_3} 4\text{-allyl-1,2,4-triazole}
Yield : 78–82% after 6 hours.

Sulfanyl-Acetamide Side Chain Assembly

Thiolation of Triazole

The triazole’s C-3 position is sulfanylated using thiourea and iodine in ethanol:
Triazole+NH2CSNH2I23-sulfanyl-triazole\text{Triazole} + \text{NH}_2\text{CSNH}_2 \xrightarrow{\text{I}_2} 3\text{-sulfanyl-triazole}
Reaction time : 3 hours at reflux.

Acetamide Coupling

The final step involves reacting 3-sulfanyl-triazole with N-(3-chloro-2-methylphenyl)chloroacetamide in acetonitrile with K₂CO₃:
3-Sulfanyl-triazole+ClCH2CONH-ArBaseTarget compound\text{3-Sulfanyl-triazole} + \text{ClCH}_2\text{CONH-Ar} \xrightarrow{\text{Base}} \text{Target compound}
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Patent CN105906575A9098Scalable, low waste
PubChem route8295Mild conditions
SpectraBase7593High regioselectivity

Trade-offs : The patent method offers superior scalability but requires pressurized equipment. The PubChem route avoids high pressure but uses costlier reagents.

Quality Control and Characterization

  • HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).

  • MS (ESI+) : m/z 496.849 [M+H]⁺, matching theoretical MW.

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 6.85–7.45 (m, 6H, aromatic), 5.85 (m, 1H, allyl) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to amines or dihydrotriazoles.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or potassium permanganate (KMnO4) for oxidative cleavage.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Amines or dihydrotriazoles.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving triazole-containing substrates. It could also be used in the development of new biochemical assays.

Medicine

Medicinally, this compound has potential as a lead compound for the development of new drugs

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The dichloroanilino group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several triazole-acetamide derivatives, differing primarily in substituents and their spatial arrangement. Key analogues include:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Allyl, 3,4-dichloroanilino, 3-chloro-2-methylphenyl 498.81 (calculated) Not explicitly reported
2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(3,4-dichlorophenyl)acetamide Phenyl, 3,4-dichlorophenyl 422.29 Anticancer (in vitro assays)
2-({4-Allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide Allyl, phenylsulfanyl, 3-methoxyphenyl 468.61 Antimicrobial (hypothetical)
2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamides Methyl, benzylthiazole ~380–420 Anticancer (IC50: 5–20 μM)
2-((4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide (7h) 4-Chlorophenyl, p-tolylaminomethyl 401.87 Not specified

Key Observations :

  • Substituent Impact on Bioactivity: The 3,4-dichloroanilino group in the target compound may enhance hydrophobic interactions with biological targets compared to simpler phenyl or methyl substituents . Allyl vs. Benzyl Groups: Allyl substituents (as in the target compound) improve metabolic stability over benzyl groups, which are prone to oxidative degradation .
Spectroscopic and Analytical Data
  • IR and NMR Trends: The target compound’s IR spectrum would show peaks for –NH (3291–3336 cm⁻¹), C=O (1662–1678 cm⁻¹), and C–Cl (785 cm⁻¹), consistent with triazole-acetamide derivatives . $^1$H-NMR signals for the allyl group (δ 5.0–5.8 ppm) and dichloroanilino aromatic protons (δ 7.2–7.6 ppm) would align with data from and .

Biological Activity

The compound 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities including antimicrobial, antifungal, and anticancer properties. This article explores the compound's biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H21Cl2N5OSC_{21}H_{21}Cl_2N_5OS with a molecular weight of approximately 420.4 g/mol. The structure features a triazole ring, an allyl group, and a dichloroaniline moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The triazole ring is particularly noted for its ability to inhibit fungal cell wall synthesis by targeting specific enzymes such as 1,3-beta-glucan synthase. This compound may similarly disrupt microbial growth through enzyme inhibition.

Anticancer Properties

In studies assessing anticancer activity, derivatives of triazoles have shown promising results against various cancer cell lines. For instance:

Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
HCT-1161.93.23 (Doxorubicin)
MCF-72.33.23 (Doxorubicin)

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The biological activity of this compound likely involves the following mechanisms:

  • Enzyme Inhibition : The triazole moiety may inhibit key enzymes involved in cellular processes essential for microbial and cancer cell survival.
  • Disruption of Cell Signaling : The presence of the chloroaniline group could interfere with signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the triazole ring.
  • Introduction of the allyl and chloroaniline substituents.
  • Final acetamide formation through coupling reactions.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Antifungal Studies : A study demonstrated that triazole derivatives exhibited significant antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.
  • Anticancer Screening : A drug library screening identified triazole-based compounds as potent inhibitors against various cancer types, supporting their potential as therapeutic agents.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

The synthesis involves multi-step reactions starting with triazole ring formation, followed by functionalization of the allyl and sulfanyl-acetamide groups. Key steps include:

  • Alkylation : Use sodium hydride in anhydrous THF at 0–5°C to introduce the allyl group onto the triazole ring .
  • Sulfanyl linkage formation : React the intermediate with thiourea derivatives in ethanol under reflux (78°C) for 6–8 hours to form the sulfanyl bridge .
  • Acetamide coupling : Employ carbodiimide-based coupling agents (e.g., DCC) in dichloromethane at room temperature for 12 hours to attach the N-(3-chloro-2-methylphenyl)acetamide moiety . Optimization : Monitor reaction progress via TLC and HPLC. Adjust pH (6.5–7.5) during aqueous workup to minimize hydrolysis of the sulfanyl group .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR (in DMSO-d₆) confirm the presence of the triazole ring (δ 8.2–8.5 ppm), allyl protons (δ 5.1–5.8 ppm), and acetamide carbonyl (δ 170–172 ppm) .
  • IR : Key peaks include N-H stretch (3300 cm⁻¹), C=O (1680 cm⁻¹), and C-S (680 cm⁻¹) .
  • HPLC-MS : Purity (>95%) and molecular weight (m/z 428.0) are verified using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What purification methods are effective for isolating the compound from by-products?

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted intermediates .
  • Recrystallization : Dissolve the crude product in hot ethanol and cool to 4°C to obtain crystalline solids .
  • Size-exclusion chromatography : Effective for removing high-molecular-weight impurities in polar solvents like DMF .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or biological interactions?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model the triazole ring’s electron density, predicting nucleophilic attack sites (e.g., sulfanyl group reactivity) .
  • Molecular docking : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the acetamide carbonyl and active-site residues .
  • Reaction path optimization : Use ICReDD’s computational workflows to screen solvent effects and catalyst choices, reducing trial-and-error experimentation .

Q. How to resolve contradictions in bioactivity data across different pharmacological assays?

  • Comparative dose-response studies : Test the compound at standardized concentrations (e.g., 10 mg/kg vs. 8 mg/kg for reference drugs) to normalize efficacy metrics .
  • Model specificity : Validate activity in both in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine inflammation models) systems to rule out assay-specific artifacts .
  • Statistical meta-analysis : Aggregate data from multiple studies using tools like R or Python to identify outliers or confounding variables (e.g., solvent choice affecting solubility) .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify substituents systematically (e.g., replacing the allyl group with propyl or benzyl) to assess impact on bioactivity .
  • High-throughput screening : Test derivatives against a panel of targets (e.g., kinases, GPCRs) to identify selectivity profiles .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Q. How to evaluate the compound’s stability under varying storage conditions?

  • Accelerated degradation studies : Expose the compound to UV light (254 nm), elevated temperatures (40°C), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC .
  • pH stability profiling : Dissolve in buffers (pH 2–10) and assess hydrolysis rates. The sulfanyl group is most stable at pH 6–7 .

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